ω-3 Arachidonic Acid-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

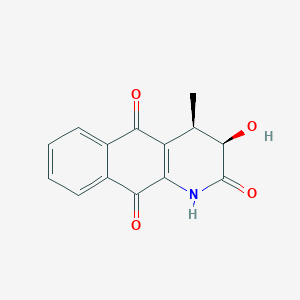

ω-3 Arachidonic acid-d8 contains eight deuterium atoms at the 8, 9, 11, 12, 14, 15, 17, and 18 positions. It is intended for use as an internal standard for the quantification of ω-3 arachidonic acid by GC- or LC-mass spectrometry. ω-3 Arachidonic acid is a rare polyunsaturated fatty acid found in trace amounts in dietary sources. ω-3 fatty acids are now known to be essential for infant growth and development and to protect against heart disease, thrombosis, hypertension, and inflammatory and autoimmune disorders. In human platelet membranes, ω-3 arachidonic acid inhibits arachidonoyl-CoA synthetase with a Ki value of 14 µM. It also inhibits arachidonoyl-CoA synthetase in calf brain extracts with an IC50 value of about 5 µM.

Applications De Recherche Scientifique

Metabolic Disorders and Bioactive Lipids

Arachidonic acid (ARA) and ω-3 polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) are metabolized into various bioactive lipids. Studies have highlighted the potential of ω-3 PUFA-derived metabolites in treating metabolic disorders. These include direct effects on cells such as pancreatic β cells, hepatocytes, and skeletal muscle cells, demonstrating the importance of these metabolites beyond the fatty acids themselves. This research is pivotal in understanding metabolic disorders like diabetes, non-alcoholic fatty liver disease, and atherosclerosis (Duan, Song, Zhang, & Wang, 2021).

Production and Enhancement Techniques

Significant advancements have been made in the production of ARA using Yarrowia lipolytica, a microorganism. Through combined pathway engineering and synthetic enzyme fusion, there's been a substantial increase in ARA titer, highlighting the potential for large-scale production of ARA (Liu, Wang, Lu, Huang, Tian, & Ji, 2019).

Anti-Cancer Activities

Research into ω-6 PUFAs, including ARA, has shown anti-cancer activities. These include inducing cell apoptosis and inhibiting cell proliferation, thereby offering potential strategies for cancer treatment and prevention (Xu & Qian, 2014).

Biotechnological Advances in ARA Production

Advances in biotechnology have focused on using oleaginous fungi for ARA production. This approach offers a sustainable alternative to traditional sources and has been enhanced through metabolic engineering, fermentation condition optimization, and synthetic biology methods (Li, Guo, Peng, Shen, Nie, Ye, & Shi, 2022).

Dry Eye and Lipid Correlation

Studies on ω-3 and ω-6 PUFAs in human tears reveal their relationship with dry eye symptoms and signs. The ratio of ω-6 (AA) to ω-3 (DHA+EPA) fatty acids correlates with various measures of tear film dysfunction, indicating a potential role in managing dry eye conditions (Walter, Gronert, McClellan, Levitt, Sarantopoulos, & Galor, 2016).

Propriétés

Formule moléculaire |

C20H24D8O2 |

|---|---|

Poids moléculaire |

312.5 |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-/i3D,4D,6D,7D,9D,10D,12D,13D |

Clé InChI |

HQPCSDADVLFHHO-LDWVABASSA-N |

SMILES |

CC/C=CC/C=CC/C=CC/C=CCCCCCCC(=O)O |

Synonymes |

ω-3 AA-d8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.